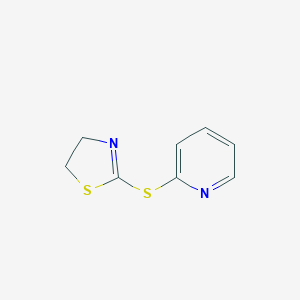
2-(2-Pyridylthio)-2-thiazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridylthio)-2-thiazoline (PTZ) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. PTZ is a thioamide derivative of pyridine and thiazoline, which makes it an interesting compound for various biological and chemical studies.
作用機序
The mechanism of action of 2-(2-Pyridylthio)-2-thiazoline is not fully understood. However, it is believed that 2-(2-Pyridylthio)-2-thiazoline can form complexes with metal ions, which can affect the activity of enzymes and other biological molecules. 2-(2-Pyridylthio)-2-thiazoline can also interact with thiols, which can lead to the formation of disulfide bonds.
生化学的および生理学的効果
2-(2-Pyridylthio)-2-thiazoline has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative stress. 2-(2-Pyridylthio)-2-thiazoline has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 2-(2-Pyridylthio)-2-thiazoline has been reported to have anti-cancer properties, which can inhibit the growth of cancer cells.
実験室実験の利点と制限
2-(2-Pyridylthio)-2-thiazoline has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used for various applications. 2-(2-Pyridylthio)-2-thiazoline is also a relatively inexpensive compound, which makes it accessible for researchers. However, 2-(2-Pyridylthio)-2-thiazoline has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the results of experiments. 2-(2-Pyridylthio)-2-thiazoline can also form complexes with other molecules, which can interfere with the interpretation of results.
将来の方向性
There are several future directions for the research of 2-(2-Pyridylthio)-2-thiazoline. One potential application is the development of metal-based drugs using 2-(2-Pyridylthio)-2-thiazoline as a ligand. 2-(2-Pyridylthio)-2-thiazoline can also be used as a reducing agent for the synthesis of nanoparticles with potential applications in drug delivery and imaging. Additionally, 2-(2-Pyridylthio)-2-thiazoline can be used as a fluorescence probe for the detection of metal ions and thiols in biological samples. Further research is needed to fully understand the mechanism of action of 2-(2-Pyridylthio)-2-thiazoline and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-Pyridylthio)-2-thiazoline is a unique compound that has been widely used in scientific research due to its potential applications. 2-(2-Pyridylthio)-2-thiazoline can be synthesized by the reaction of 2-mercaptopyridine with thioglycolic acid in the presence of a base. 2-(2-Pyridylthio)-2-thiazoline has been used as a ligand for metal ions, a fluorescence probe, and a reducing agent for the synthesis of nanoparticles. 2-(2-Pyridylthio)-2-thiazoline has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-(2-Pyridylthio)-2-thiazoline has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential applications of 2-(2-Pyridylthio)-2-thiazoline in various fields.
合成法
2-(2-Pyridylthio)-2-thiazoline can be synthesized by the reaction of 2-mercaptopyridine with thioglycolic acid in the presence of a base. The reaction yields 2-(2-Pyridylthio)-2-thiazoline as a yellow crystalline solid. The purity of the compound can be verified by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-(2-Pyridylthio)-2-thiazoline has been used in various scientific research studies due to its unique properties. It has been used as a ligand for metal ions, which can be utilized for the development of metal-based drugs. 2-(2-Pyridylthio)-2-thiazoline has also been used as a fluorescence probe for the detection of metal ions and thiols in biological samples. Additionally, 2-(2-Pyridylthio)-2-thiazoline has been used as a reducing agent for the synthesis of nanoparticles.
特性
CAS番号 |
153334-48-6 |
|---|---|
製品名 |
2-(2-Pyridylthio)-2-thiazoline |
分子式 |
C8H8N2S2 |
分子量 |
196.3 g/mol |
IUPAC名 |
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-2-4-9-7(3-1)12-8-10-5-6-11-8/h1-4H,5-6H2 |
InChIキー |
YGBVZLOQUKFLDV-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
正規SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
同義語 |
Pyridine,2-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





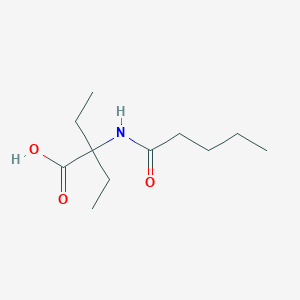
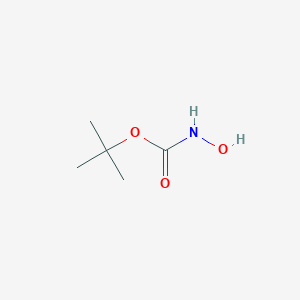
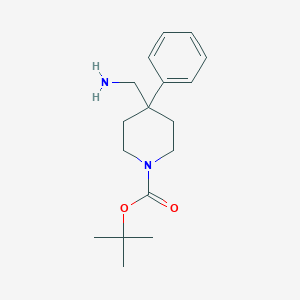
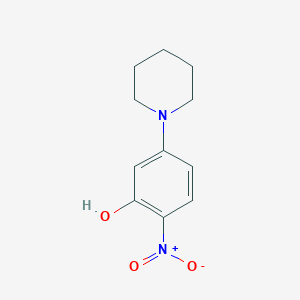
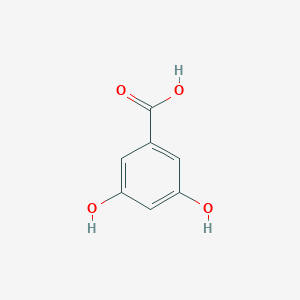
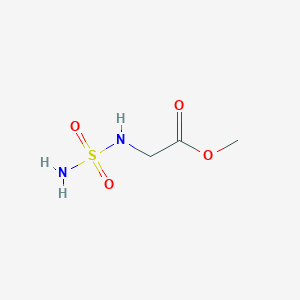
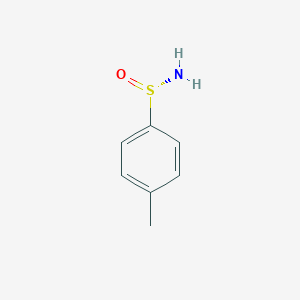
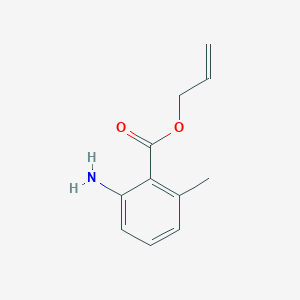
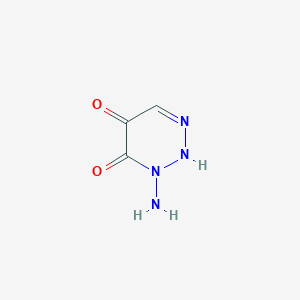
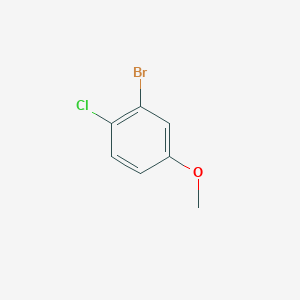
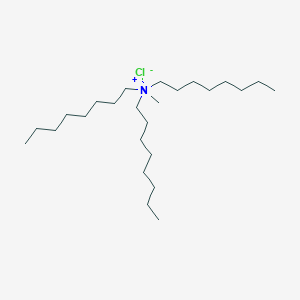
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)